(4-Methoxythiophen-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

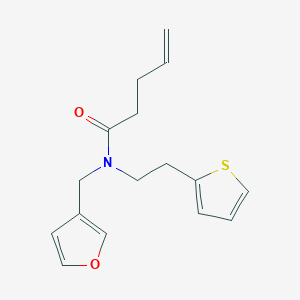

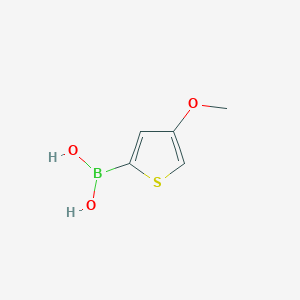

“(4-Methoxythiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1321901-82-9 . It has a molecular weight of 157.99 and its IUPAC name is (4-methoxythiophen-2-yl)boronic acid .

Synthesis Analysis

Boronic acids, including “(4-Methoxythiophen-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The synthesis of boronic acids and aryl trifluoroborates can be achieved in a one-pot sequence by Ir-catalyzed borylation of arenes .

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester . The pKa of boronic acid affects the association constant of the cyclic ester. Ester formation will be favored at pH > pKa .

Chemical Reactions Analysis

Boronic acids, including “(4-Methoxythiophen-2-yl)boronic acid”, are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine . Protodeboronation of pinacol boronic esters is also possible .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.99 . It has a boiling point of 337.4±52.0 °C (Predicted), a density of 1.32±0.1 g/cm3 (Predicted), and a pKa of 7.99±0.53 (Predicted) .

Scientific Research Applications

- Researchers have used boronic acids in biosensors, environmental monitoring, and medical diagnostics .

- The mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents contribute to the broad applicability of Suzuki–Miyaura coupling .

- Additionally, boronic acid–peptide systems have been investigated for their potential in cancer treatment and other disease therapies .

- The reversible binding of boronic acids to cis-diols on proteins allows precise control over labeling and manipulation .

Sensing Applications

Suzuki–Miyaura Coupling

Peptide Chemistry and Drug Delivery

Protein Manipulation and Cell Labeling

Materials Science and Polymer Chemistry

Mechanism of Action

Boronic acids are used for the selective recognition of a wide range of analytes . They mimic certain biological processes such as protein-substrate interactions . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . They have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The most recent developments in each area have been highlighted . This suggests that boronic acids, including “(4-Methoxythiophen-2-yl)boronic acid”, have promising future directions in various fields of research .

properties

IUPAC Name |

(4-methoxythiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3,7-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAGIWSIHSSBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxythiophen-2-yl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)

![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)

![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)

![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)

![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)

![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)